molecular formula C17H25FN2O3 B1441503 tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate CAS No. 1000053-44-0

tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B1441503
CAS No.: 1000053-44-0
M. Wt: 324.4 g/mol
InChI Key: KLQVHGZWTWPUEG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a piperidine ring, a fluorophenyl group, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with a suitable fluorophenol derivative under basic conditions to form the intermediate piperidine-fluorophenol compound. This intermediate is then esterified with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study the effects of fluorinated compounds on biological systems.

  • Medicine: : Potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific receptors.

  • Industry: : Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate: can be compared to other similar compounds, such as:

  • Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents.

  • Fluorophenol derivatives: : These compounds contain the fluorophenol group but lack the piperidine or tert-butyl ester groups.

The uniqueness of This compound

Properties

IUPAC Name

tert-butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(19)10-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQVHGZWTWPUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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